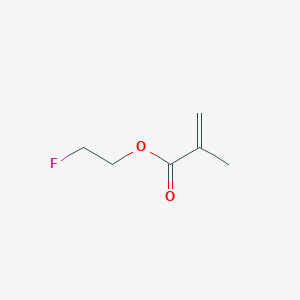

2-Fluoroethyl methacrylate

概要

説明

Synthesis Analysis

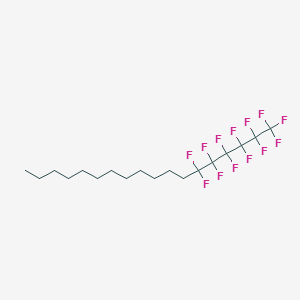

The synthesis of fluorinated methacrylates involves the use of fluoroalkyl groups, which are known to enhance the electron-accepting character of the monomers. For instance, poly(2,2,2-trifluoroethyl methacrylate) was synthesized using supported ATRP in supercritical carbon dioxide, resulting in polymers with well-defined molecular weight and low polydispersity . Another study successfully synthesized a novel fluorochemical methacrylate monomer from perfluoro ethyl isopropyl ketone, leading to the preparation of homopolymers and copolymers with good thermal stability . Additionally, fluoroalkyl 2-fluoroalkoxymethylacrylates were synthesized from methyl 2-hydroxymethylacrylate, which readily polymerized to high molecular weight despite steric hindrance .

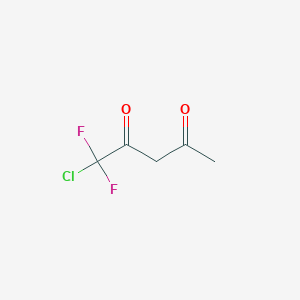

Molecular Structure Analysis

The molecular structure of fluorinated methacrylate polymers is characterized by the presence of fluorine atoms, which significantly influence the physical properties of the polymers. The research indicates that the polymers obtained from these monomers are syndiotactically rich, as evidenced by NMR data . The electron-withdrawing nature of the fluoroalkyl groups makes these monomers stronger electron acceptors than methyl methacrylate, which is reflected in their copolymerization behavior .

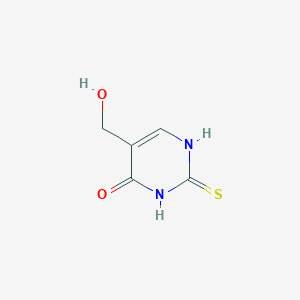

Chemical Reactions Analysis

The radical polymerization of 2-fluoro-2,2-dinitroethyl methacrylate exhibits kinetic anomalies, with the kinetics being described by a scheme that assumes intra-molecular chain transfer along with intermolecular chain transfer . The study of the copolymerization of 4-fluorobenzyl methacrylate with 2-(dimethylamino)ethyl methacrylate revealed that the reactivity ratios of the monomers affect the statistical nature of the copolymers formed . Anionic polymerization of fluorine-substituted phenyl methacrylates was also explored, with varying yields and molecular weights depending on the catalysts and co-catalysts used .

Physical and Chemical Properties Analysis

Fluorinated methacrylate polymers exhibit good thermal stability and unique surface properties. The homopolymer of the novel fluorochemical methacrylate monomer demonstrated excellent repellency properties, and the introduction of butyl methacrylate in copolymers was found to be a cost-effective method to adjust solubility and performance . The thermal stability and glass transition temperature of the polymers can be tuned by adjusting the mole fraction of the fluorinated monomer in the copolymers . The electrical conductivity of the polymers also increases with temperature and the content of DMAEMA in the copolymer . Additionally, new hydrogels derived from 2-hydroxyethyl methacrylate were synthesized, and their physicochemical properties, including thermal properties and swelling characteristics, were examined .

科学的研究の応用

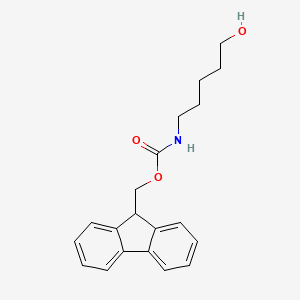

Biocompatible Block Copolymers

2-Fluoroethyl methacrylate, along with other methacrylates, is utilized in the synthesis of biocompatible block copolymers. These copolymers have shown clinical benefits in various biomedical applications, particularly when synthesized through techniques like atom transfer radical polymerization in protic media. This method allows the creation of well-defined copolymers with a broad range of methacrylic monomers, indicating significant versatility and potential in biomedical applications (Ma et al., 2003).

Surface Properties for Coating Applications

A novel study synthesizing fluorochemical methacrylate monomers containing short branched fluoroaliphatic groups from perfluoro ethyl isopropyl ketone revealed significant implications for coating applications. The resulting polymers, including copolymers of this compound, demonstrated excellent thermal stability and repellency properties. These properties make them suitable for specialized coatings, potentially in industrial or protective applications (Sha et al., 2015).

Fiber Optics

Infrared spectroscopy studies of fluoroalkyl methacrylates, including this compound, have revealed their utility in fiber optics. The substitution of fluorine for hydrogen in these polymers causes shifts in the stretching and deformation vibrations, indicating potential for specialized applications in optical technologies (Pakhomov et al., 1995).

Fluorogenic Probe Molecule

This compound-based polymers have been employed as fluorogenic probe molecules. These molecules are used to monitor radiation-induced polymerization in situ, offering insights into the polymerization processes of methacrylate monomers. This application is particularly relevant in fields where precise control and monitoring of polymerization are critical (Frahn et al., 2003).

Adhesion and Friction Properties

Studies on the adhesion and friction properties of fluoro polymer brushes, including those made from this compound, have provided valuable insights for material science. These studies show that fluoro polymers exhibit unique adhesion and friction characteristics, which can be tuned for specific applications (Bhairamadgi et al., 2014).

pH Dependent Polyelectrolyte Micelles

The structure of pH-dependent polyelectrolyte block copolymer micelles incorporating this compound has been characterizedusing various techniques like fluorescence spectroscopy, dynamic light scattering, and small-angle neutron scattering. These micelles show critical degrees of protonation and can aggregate to form micelles under certain conditions. This pH-dependent behavior makes them suitable for targeted drug delivery and other biomedical applications (Lee et al., 1999).

Hydrogel Surface Analysis

Cross-linked poly(2-hydroxyethyl)methacrylate (polyHEMA) hydrogels, related to this compound, have been studied using Sum-Frequency Generation Spectroscopy. This research provided insights into the dynamic behavior of polymer surfaces, especially in biomedical materials, demonstrating how surface properties change with the surrounding medium (Chen et al., 1999).

Polymerizability and Polymorphism

Research on acrylic and methacrylic acid esters containing long-fluorocarbon chains, including this compound, has revealed interesting polymorphic behaviors and polymerizability. These properties are significant for developing advanced materials with specific thermal and mechanical characteristics (Fujimori et al., 1999).

Hydrolytic Stability Studies

The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), a polymer related to this compound, has been investigated, providing valuable information for its use in various applications. Understanding the stability of these polymers is crucial for their use in long-term applications in various environmental conditions (Wetering et al., 1998).

Safety and Hazards

2-Fluoroethyl methacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

作用機序

Target of Action

2-Fluoroethyl methacrylate is a chemical compound used in various applications, including as a monomer in polymerization reactions . .

Mode of Action

As a methacrylate, it is known to participate in polymerization reactions, where it can form polymers with various properties depending on the reaction conditions .

Biochemical Pathways

Methacrylates in general are known to be involved in polymerization reactions, leading to the formation of polymers with diverse properties .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability, but this would depend on the specific route of administration and other factors .

Result of Action

The primary result of the action of this compound is the formation of polymers when it undergoes polymerization reactions. These polymers can have a wide range of properties and uses, depending on the specific reaction conditions .

Action Environment

The action of this compound, like other methacrylates, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can act as catalysts or inhibitors of the polymerization reaction .

特性

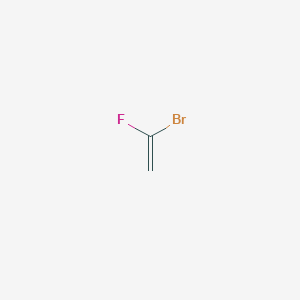

IUPAC Name |

2-fluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKNCNCLSXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371986 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686-54-4 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

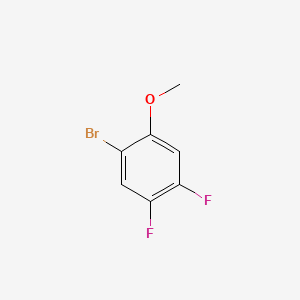

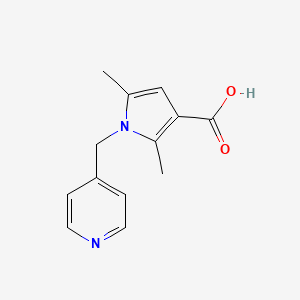

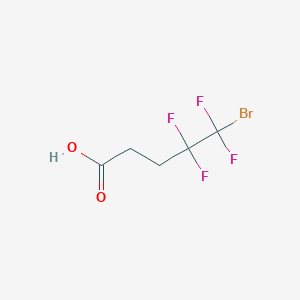

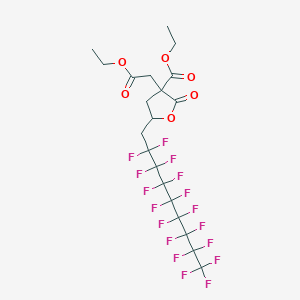

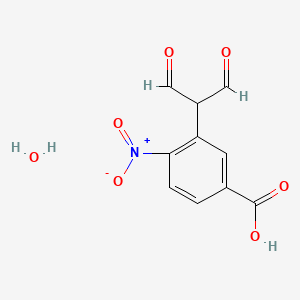

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

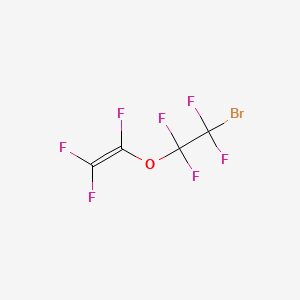

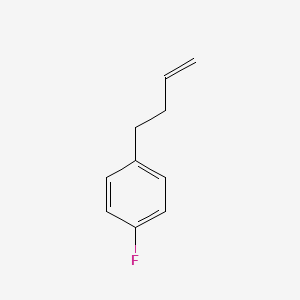

Feasible Synthetic Routes

Q & A

Q1: What makes 2-fluoroethyl methacrylate interesting for polymer chemistry?

A1: this compound (2FEMA) is a fluorine-containing monomer that exhibits advantageous properties in polymer synthesis. [] Research demonstrates its compatibility with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. [] This allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. [] This control is crucial for tailoring polymer properties for specific applications.

Q2: What are the potential applications of polymers incorporating this compound?

A2: One promising application lies in developing thermally switchable thin films. [] 2FEMA's incorporation into triblock terpolymers, specifically poly(n-butyl methacrylate)-poly(methyl methacrylate)-poly(this compound), has shown potential for this application. [] Furthermore, the presence of fluorine in 2FEMA influences the miscibility of its polymers with other polymers, opening possibilities for creating blends with tailored properties. [] For instance, poly(this compound) shows miscibility with specific poly(alkyl acrylate)s, potentially leading to materials with controlled lower critical solution temperature (LCST) behavior. []

Q3: How does the presence of fluorine in this compound affect its polymer properties?

A3: The introduction of fluorine significantly impacts the properties of polymethacrylates. Studies comparing poly(this compound) with poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) highlight how the degree and position of fluorination alter their miscibility with various polymethacrylates. [] This control over miscibility is crucial for designing polymer blends with desired characteristics. Additionally, research on gamma-radiolysis of poly(this compound) provides insights into its degradation mechanisms and the volatile products formed. [] This information is essential for understanding its long-term stability and potential environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。